molecular formula C11H16N4O2 B3233410 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide CAS No. 1353943-59-5

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

Cat. No. B3233410
CAS RN: 1353943-59-5
M. Wt: 236.27 g/mol
InChI Key: VYEQYANDTZUINK-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound is a derivative of pyridazine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as glutamate and GABA. It may also have an effect on the activity of certain ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, analgesic effects, and anticonvulsant effects in animal models. It has also been shown to have an effect on the activity of certain neurotransmitters and ion channels in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for investigating the mechanisms of action of certain drugs and for developing new drugs.
One limitation of using this compound in lab experiments is that it may not accurately reflect the effects of the compound in humans. Animal models may not fully capture the complexity of human physiology and may not accurately predict the effects of the compound in humans.

Future Directions

There are several future directions for research on 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide. One area of research could focus on its potential use in the treatment of neuropathic pain. Another area of research could focus on its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis.
Additional research could investigate the mechanisms of action of this compound in more detail. This could help to identify new targets for drug development and could lead to the development of more effective drugs for a variety of conditions.
Conclusion:
2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, analgesic effects, and anticonvulsant effects in animal models. While there are limitations to using this compound in lab experiments, it remains a useful tool for investigating the mechanisms of action of certain drugs and for developing new drugs. Future research could focus on its potential use in the treatment of neuropathic pain and inflammatory disorders, as well as investigating its mechanisms of action in more detail.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on its potential use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects in animal models of inflammation.
Another area of research has focused on its potential use as an analgesic. Studies have shown that this compound has analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10-5-2-8(13-14-10)7-15(9-3-4-9)11(16)6-12/h2,5,9H,3-4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEQYANDTZUINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157869
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

CAS RN

1353943-59-5
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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